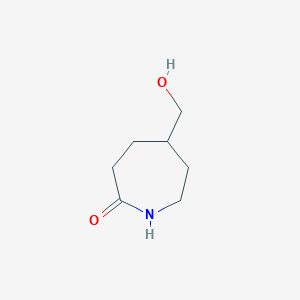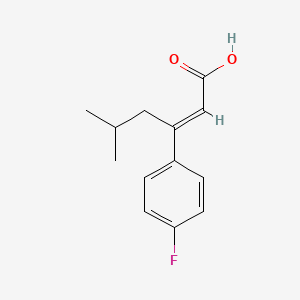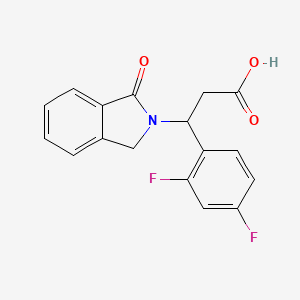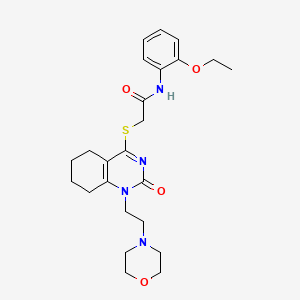![molecular formula C17H16F2N4O B2615092 3,4-difluoro-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)benzamide CAS No. 1797862-17-9](/img/structure/B2615092.png)
3,4-difluoro-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-difluoro-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)benzamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
科学的研究の応用
3,4-difluoro-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)benzamide has several scientific research applications:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclocondensation of amidoximes with trifluoroacetic anhydride or ethyl chloroformate, followed by further functionalization . The reaction conditions often require elevated temperatures and the use of catalysts such as palladium complexes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could potentially enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3,4-difluoro-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
作用機序
The mechanism of action of 3,4-difluoro-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its inhibitory activity against enzymes like CDK2, making it a potential anticancer agent.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits significant inhibitory activity and is used in the development of therapeutic agents.
Uniqueness
3,4-difluoro-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)benzamide is unique due to its specific substitution pattern and the presence of fluorine atoms, which enhance its stability and photophysical properties. These characteristics make it particularly valuable for applications in bioimaging and as a fluorescent probe .
特性
IUPAC Name |
3,4-difluoro-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N4O/c1-11-7-16-21-9-12(10-23(16)22-11)3-2-6-20-17(24)13-4-5-14(18)15(19)8-13/h4-5,7-10H,2-3,6H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYGZXIBZWCIBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide](/img/structure/B2615012.png)
![3-chloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2615013.png)

![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2615018.png)
![N'-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2615019.png)
![5-benzyl-N-(4-chlorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2615020.png)


![2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,5-DICHLOROPHENYL)ACETAMIDE](/img/structure/B2615025.png)


![3-methyl-6-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyridazine](/img/structure/B2615031.png)
![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2615032.png)
